molecular formula C20H16FNO4 B14097278 1-(2-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14097278
M. Wt: 353.3 g/mol
InChI Key: WPCLCVVVEZOXNW-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 2-fluorophenyl group: This step might involve a nucleophilic substitution reaction.

    Addition of the 3-hydroxypropyl group: This can be done through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interaction with receptors: Modulating receptor signaling pathways.

    Influence on cellular processes: Affecting cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno-pyrrole derivatives, such as:

Uniqueness

The presence of the fluorine atom in this compound might confer unique properties, such as:

  • Increased metabolic stability : Fluorine can enhance the compound’s resistance to metabolic degradation.
  • Altered biological activity : Fluorine can influence the compound’s interaction with biological targets.

Properties

Molecular Formula

C20H16FNO4

Molecular Weight

353.3 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-(3-hydroxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H16FNO4/c21-14-8-3-1-6-12(14)17-16-18(24)13-7-2-4-9-15(13)26-19(16)20(25)22(17)10-5-11-23/h1-4,6-9,17,23H,5,10-11H2

InChI Key

WPCLCVVVEZOXNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)N2CCCO)OC4=CC=CC=C4C3=O)F

Origin of Product

United States

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